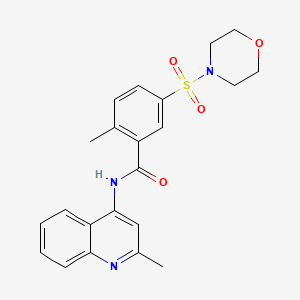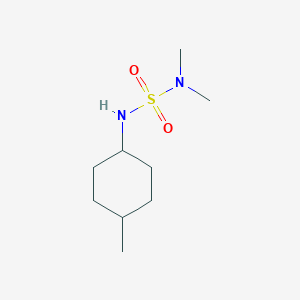
2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, also known as 3-FPM, is a synthetic compound that belongs to the phenethylamine class. It is a popular research chemical that is used in scientific studies to investigate its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This leads to increased cognitive function, improved mood, and increased energy levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one are similar to those of other stimulant drugs. It increases heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, leading to increased alertness, concentration, and energy levels. However, the long-term effects of 2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one on the brain and body are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one in lab experiments is its low cost and availability. It is also relatively easy to synthesize and purify. However, one of the limitations is that its effects on the brain and body are not fully understood, and it may have potential side effects that are not yet known.
Orientations Futures
There are many potential future directions for research on 2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease. It may also have potential applications as a cognitive enhancer and antidepressant. Additionally, more research is needed to understand its long-term effects on the brain and body and to identify potential side effects.
Méthodes De Synthèse
The synthesis of 2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one involves the reaction of 3-fluorophenylacetic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified and recrystallized to obtain pure 2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one has been studied extensively in various scientific fields, including neuroscience, pharmacology, and toxicology. It has been shown to have potential applications as a cognitive enhancer, an antidepressant, and a treatment for attention deficit hyperactivity disorder (ADHD). Additionally, it has been investigated for its potential as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-15-5-7-16(8-6-15)13(17)10-11-3-2-4-12(14)9-11/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVBNWVMTBVDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)


![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)




![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)